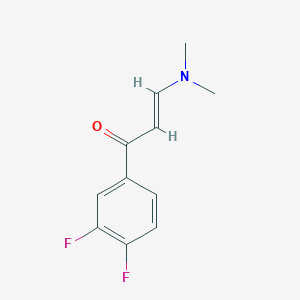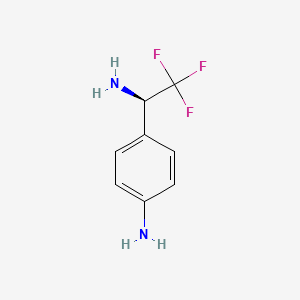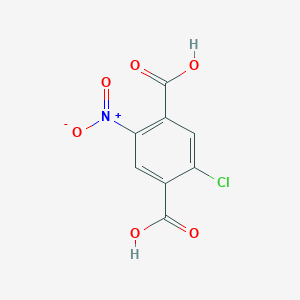
2-Chloro-5-nitroterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitroterephthalic acid is an aromatic compound with the molecular formula C8H4ClNO6 It contains a chlorine atom and a nitro group attached to a benzene ring, along with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-nitroterephthalic acid can be synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. One common method involves the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions typically involve the use of strong acids and oxidizing agents .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the conversion of a chloro group into a hydroxyl group using aqueous potassium hydroxide solution, followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . This approach is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitroterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and reducing agents such as hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Various carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-Chloro-5-nitroterephthalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-5-nitroterephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares a similar structure but lacks the additional carboxylic acid groups.
2-Chloro-5-nitroaniline: Contains an amino group instead of carboxylic acid groups.
2-Chloro-5-nitropyridine: Similar aromatic structure but with a nitrogen atom in the ring.
Uniqueness
2-Chloro-5-nitroterephthalic acid is unique due to the presence of both chlorine and nitro groups along with two carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H4ClNO6 |
|---|---|
Poids moléculaire |
245.57 g/mol |
Nom IUPAC |
2-chloro-5-nitroterephthalic acid |
InChI |
InChI=1S/C8H4ClNO6/c9-5-1-4(8(13)14)6(10(15)16)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
GFVQORMGWSXQME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
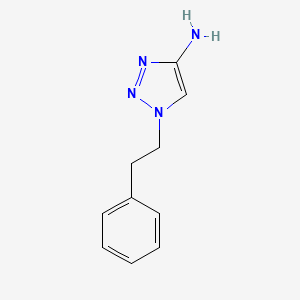
![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
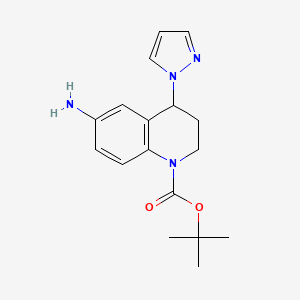


![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
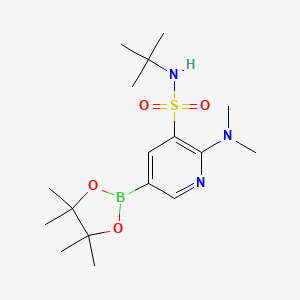
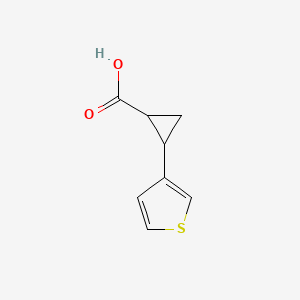
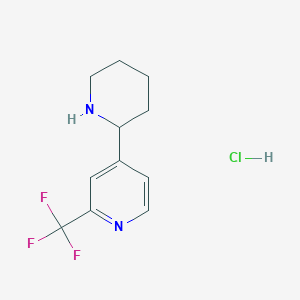
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)

